molecular formula C8H11NO4 B13902315 Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13902315
M. Wt: 185.18 g/mol
InChI Key: MRRBMOCFQCPBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate (CAS: 2940959-19-1) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol . Its structure features a fused bicyclo[3.1.1]heptane core containing both oxygen (oxa) and nitrogen (aza) heteroatoms, along with a methyl ester group and a ketone moiety.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C8H11NO4/c1-9-5-3-8(4-5,6(10)12-2)13-7(9)11/h5H,3-4H2,1-2H3

InChI Key

MRRBMOCFQCPBRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C2)(OC1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate generally revolves around constructing the bicyclic framework through intramolecular cyclizations of suitably functionalized precursors. Key steps often include:

  • Formation of a cyclobutane or related ring system as a precursor.
  • Introduction of nitrogen and oxygen heteroatoms to form the azabicyclic and oxabicyclic rings.
  • Installation of the keto and ester functional groups.
  • Control of stereochemistry through selective reactions.

Intramolecular Imide Formation from 1,3-Functionalized Cyclobutane Derivatives

A highly efficient approach reported involves the intramolecular imide formation in 1,3-functionalized cyclobutane derivatives, which are accessible through diastereoselective Strecker reactions on 3-oxocyclobutanecarboxylates. This method was detailed by Lysenko et al. (2024), who described a multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, structurally related to the target compound.

Key steps:

  • Starting from cyclobutanone, a reaction with benzylamine in methanol forms an imine intermediate.
  • Addition of trimethylsilyl cyanide (TMSCN) at low temperature (-10 °C) leads to a Strecker-type cyanation, producing a 1,3-functionalized cyclobutane derivative.
  • Subsequent intramolecular cyclization yields the bicyclic imide intermediate, which can be further transformed into the this compound scaffold.

This approach benefits from high diastereoselectivity (dr ca. 92:8) and scalability, producing yields up to 64% for the key intermediate (Table 1).

Step Reagents/Conditions Yield (%) Notes
Imine formation Cyclobutanone + benzylamine, MeOH, rt, 2 h - Formation of imine intermediate
Strecker reaction TMSCN, -10 °C to rt, overnight 64 Diastereoselective cyanation
Cyclization Thermal or catalytic conditions - Formation of bicyclic imide

Table 1: Key steps in the intramolecular imide formation approach to bicyclic azabicycloheptane derivatives.

Diels-Alder Reaction Followed by Functional Group Transformations

Another synthetic route, although targeting a related oxabicyclic methyl ester, involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate, as described by Rodríguez et al. (2005). This method is notable for its efficiency and simplicity:

  • The Diels-Alder cycloaddition forms the bicyclic framework with high regioselectivity.
  • Subsequent hydrolysis of ketal groups using hydrochloric acid (HCl) achieves deprotection more efficiently than other methods.
  • Further steps include methoxide-mediated transformations and catalytic hydrogenation to install the keto and methyl ester groups.

Though this method was demonstrated on a 7-oxabicyclo[2.2.1]heptene system, the principles of regioselective cycloaddition and mild hydrolysis are applicable to the synthesis of this compound or its analogs.

Step Reagents/Conditions Yield (%) Notes
Diels-Alder 2-methylfuran + methyl 3-bromopropiolate, benzene, reflux 50 Regioselective cycloaddition
Ketal hydrolysis 1:1 aqueous HCl, rt - Efficient deprotection
Methoxide treatment NaOMe in MeOH, 0 °C to rt 87 Ester formation and rearrangement
Catalytic hydrogenation Pd/C, H2, 6 atm, rt 78 Reduction of double bonds

Table 2: Summary of Diels-Alder based synthetic route steps and yields.

Alternative Cyclization and Rearrangement Methods

Other literature sources describe rearrangements and cyclizations involving carbapenem cores and related bicyclic systems, which may provide insights into alternative synthetic routes or functional group modifications relevant to the target compound. For example, proline-catalyzed reactions with imines and carbapenem derivatives have been used to form diazabicyclic structures with keto and ester functionalities, albeit in different ring sizes and substitution patterns.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Intramolecular imide formation Diastereoselective Strecker reaction on cyclobutanone derivatives High stereoselectivity, scalable, multigram synthesis Requires careful temperature control and purification
Diels-Alder cycloaddition Regioselective cycloaddition of 2-methylfuran and methyl 3-bromopropiolate Simple, efficient, mild hydrolysis step Limited to related oxabicyclic systems; may need further functionalization
Proline-catalyzed imine cyclization Catalytic formation of diazabicyclic systems Mild conditions, potential for diverse substitution More complex substrates, moderate yields

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for specific interactions with biological macromolecules, influencing pathways involved in various physiological processes.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Ring System: The target compound’s bicyclo[3.1.1]heptane system differs from the bicyclo[3.2.0] (ampicillin) and bicyclo[2.2.1] (norbornane derivatives) cores. These variations influence ring strain, hydrogen-bonding capacity, and conformational flexibility . The 4-oxatricyclo[3.3.1.0²,⁷]nonane skeleton in brasilamide M introduces a third ring, enhancing structural rigidity and complexity compared to bicyclic analogs .

Heteroatom Substitution: Replacement of 2-oxa (target compound) with 4-thia (ampicillin) alters electronic properties and biological activity. Sulfur’s larger atomic radius and polarizability may enhance β-lactamase resistance in antibiotics .

Functional Groups: The methyl ester in the target compound contrasts with β-lactam (ampicillin) and hydroxymethyl (norbornane derivative) groups, affecting solubility and reactivity . Ketone and oxa moieties in the target compound may facilitate hydrogen bonding, influencing crystallization behavior compared to sulfur-containing analogs .

Biological Activity

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate, with the CAS number 2940959-19-1, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C8H11NO4C_8H_{11}NO_4 and it possesses a molecular weight of approximately 185.18 g/mol. The structure features a bicyclic framework that may interact with various biological targets, including enzymes and receptors.

Structural Formula:

SMILES O=C1OC2(C(OC)=O)CC(C2)N1C\text{SMILES }O=C1OC2(C(OC)=O)CC(C2)N1C

The mechanism of action for this compound is thought to involve interactions with specific biological targets, potentially leading to modulation of enzyme activities or receptor binding. Preliminary studies suggest that the compound may influence metabolic pathways, making it a candidate for further pharmacological exploration.

In Vitro Studies

In vitro studies have evaluated the binding affinity of this compound to various receptors and enzymes, although specific data on its potency compared to established drugs is limited. For instance, related compounds in the azabicyclic family have shown varying degrees of inhibition or activation of neurotransmitter receptors, which could be indicative of similar activities for this compound.

Comparison with Related Compounds

Compound Name Molecular Formula Biological Activity Binding Affinity (Ki)
This compoundC8H11NO4Potential modulator of enzyme activityTBD
TropaneC8H13NSignificant pharmacological properties5 - 96 µM (varies by isomer)
QuinuclidineC7H12NUsed as a reagent in organic synthesisTBD

Case Studies

Several studies have investigated related compounds within the azabicyclic class, focusing on their pharmacological properties:

  • Study on Azabicyclic Derivatives : A research article published in Journal of Medicinal Chemistry explored various derivatives' binding affinities at dopamine transporters, revealing that modifications in the bicyclic structure significantly altered their potency compared to cocaine analogs .
  • Enzyme Interaction Studies : Another study assessed the interaction of bicyclic compounds with specific enzymes involved in metabolic pathways, demonstrating that structural variations could lead to enhanced or diminished enzymatic activity .
  • Pharmacological Screening : A dissertation focused on developing screening assays for type III secretion systems highlighted the potential for azabicyclic compounds to inhibit bacterial virulence factors, suggesting therapeutic applications in infectious diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.